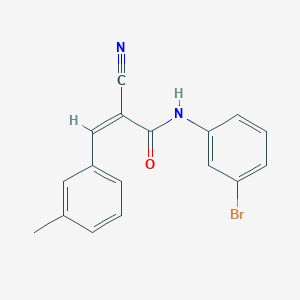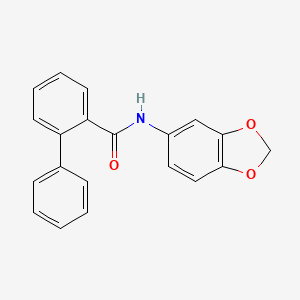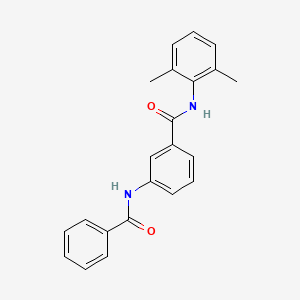![molecular formula C17H18ClNOS B5765092 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B5765092.png)
3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis. CP-47,497 has been used extensively in scientific research to study the endocannabinoid system and its effects on the body.
Mécanisme D'action
3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide binds to the CB1 receptor in the body, which is primarily located in the brain and central nervous system. This binding activates the receptor, leading to various physiological effects, including increased appetite, decreased pain, and decreased inflammation.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide has been shown to have several biochemical and physiological effects on the body. This compound has been shown to increase appetite, decrease pain, and decrease inflammation in animal models. 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide has several advantages for use in lab experiments. This compound is structurally similar to THC, which allows researchers to study the endocannabinoid system and its effects on the body without using cannabis. 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide is also more potent than THC, which allows researchers to study the effects of the endocannabinoid system at lower doses. However, 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide has several limitations for use in lab experiments. This compound has been shown to have some toxic effects in animal models, and its effects on the human body are not well understood.
Orientations Futures
There are several future directions for research on 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide. One area of research is the development of new synthetic cannabinoids that are more selective for specific receptors in the endocannabinoid system. Another area of research is the development of new drugs that target the endocannabinoid system for the treatment of various diseases, including pain, inflammation, and neurodegenerative diseases. Finally, more research is needed to understand the long-term effects of 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide on the human body and its potential for abuse.
Méthodes De Synthèse
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide involves several steps, including the reaction of 4-chlorothiophenol with 2,3-dimethylphenylacetonitrile to form 4-chloro-2,3-dimethylphenylthioacetamide. This compound is then reacted with propionyl chloride to form 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide.
Applications De Recherche Scientifique
3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. This compound has been shown to bind to the CB1 receptor, which is the primary receptor for THC in the body. 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide has been used to study the role of the endocannabinoid system in various physiological processes, including pain, inflammation, and appetite regulation.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2,3-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-4-3-5-16(13(12)2)19-17(20)10-11-21-15-8-6-14(18)7-9-15/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHBBCSLDWCJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5765026.png)


![5,6-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5765061.png)

![4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5765088.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)


![3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5765118.png)